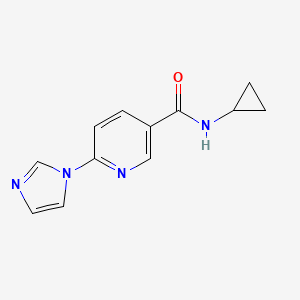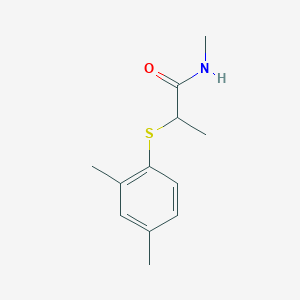
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been identified as a potential therapeutic target for the treatment of cancer, as it has been shown to enhance the anti-tumor immune response.
Mechanism of Action
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. By inhibiting this receptor, N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide prevents the binding of adenosine, which is a molecule that can suppress the immune response. This leads to increased activation of immune cells and enhanced anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide can enhance the activity of immune cells, leading to increased production of cytokines and chemokines. These molecules play important roles in the immune response, and their increased production can lead to enhanced tumor cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide is that it has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation is that its efficacy may be limited to certain types of cancer, as the expression of the adenosine A2A receptor can vary depending on the tumor type.
Future Directions
There are several potential future directions for research on N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide. One area of focus could be on identifying biomarkers that can predict response to N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide treatment. Additionally, combination therapies involving N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide and other immune checkpoint inhibitors could be explored, as these therapies may have synergistic effects. Finally, studies could be conducted to evaluate the safety and efficacy of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide in clinical trials, with the goal of bringing this promising therapy to patients in need.
Synthesis Methods
The synthesis of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide involves the reaction of 6-bromo-3-pyridinecarboxylic acid with cyclopropylamine, followed by the addition of imidazole and subsequent purification.
Scientific Research Applications
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide has been the subject of numerous scientific studies in recent years, with a focus on its potential as a cancer therapy. Research has shown that N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide can enhance the activity of immune cells, such as T cells and natural killer cells, leading to increased tumor cell death.
properties
IUPAC Name |
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(15-10-2-3-10)9-1-4-11(14-7-9)16-6-5-13-8-16/h1,4-8,10H,2-3H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJJBAAUERUBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)

![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)



![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)

![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)